Clenpirin
Overview
Description
Clenpirin is a bio-active chemical compound with the IUPAC name N-(1-butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine . It is primarily known for its use as an acaricide, which is a type of pesticide used to control mites and ticks . The compound has a molecular formula of C14H18Cl2N2 and a molecular weight of 285.21 g/mol .
Preparation Methods
Clenpirin can be synthesized through various synthetic routes. One common method involves the reaction of 1-butylpyrrolidine with 3,4-dichloroaniline under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Clenpirin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as or . The major products of oxidation include .
Reduction: Reduction of this compound can be achieved using reducing agents like or , leading to the formation of .
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atoms, using reagents such as or .
Scientific Research Applications
Clenpirin has a wide range of scientific research applications:
Mechanism of Action
Clenpirin exerts its effects primarily through inhibition of acetylcholinesterase , an enzyme crucial for nerve function in mites and ticks . By inhibiting this enzyme, this compound disrupts the normal nerve function of these pests, leading to their paralysis and eventual death. The molecular targets include the acetylcholine receptors and the acetylcholinesterase enzyme .
Comparison with Similar Compounds
Clenpirin is similar to other acaricides such as amitraz and formamidine compounds. it is unique in its specific molecular structure, which provides distinct advantages in terms of efficacy and resistance management . Similar compounds include:
Amitraz: Another formamidine acaricide, but with a different molecular structure and slightly different mode of action.
Chlorpyrifos: An organophosphate acaricide with a broader spectrum of activity but higher toxicity to non-target organisms.
Fipronil: A phenylpyrazole acaricide with a different mechanism of action, targeting the GABA receptors in pests.
Properties
IUPAC Name |
1-butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2/c1-2-3-8-18-9-4-5-14(18)17-11-6-7-12(15)13(16)10-11/h6-7,10H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYSNRVVYYBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1=NC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865335 | |
Record name | 1-Butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27050-41-5 | |
Record name | N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27050-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clenpirin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027050415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clenpirin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLENPIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFM79PGI92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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